molecular formula C15H24N2O B4836217 N-(sec-butyl)-N'-[1-(4-methylphenyl)propyl]urea

N-(sec-butyl)-N'-[1-(4-methylphenyl)propyl]urea

Cat. No.: B4836217
M. Wt: 248.36 g/mol
InChI Key: AKERBRRKMUOBDQ-UHFFFAOYSA-N
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Description

N-(sec-butyl)-N’-[1-(4-methylphenyl)propyl]urea is an organic compound belonging to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups This particular compound features a secondary butyl group and a 1-(4-methylphenyl)propyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-butyl)-N’-[1-(4-methylphenyl)propyl]urea typically involves the reaction of sec-butylamine with 1-(4-methylphenyl)propyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The general reaction scheme is as follows:

sec-Butylamine+1-(4-methylphenyl)propyl isocyanateN-(sec-butyl)-N’-[1-(4-methylphenyl)propyl]urea\text{sec-Butylamine} + \text{1-(4-methylphenyl)propyl isocyanate} \rightarrow \text{N-(sec-butyl)-N'-[1-(4-methylphenyl)propyl]urea} sec-Butylamine+1-(4-methylphenyl)propyl isocyanate→N-(sec-butyl)-N’-[1-(4-methylphenyl)propyl]urea

Industrial Production Methods: In an industrial setting, the production of N-(sec-butyl)-N’-[1-(4-methylphenyl)propyl]urea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts to enhance the reaction rate and yield is also common. Purification of the product is typically achieved through recrystallization or chromatography.

Types of Reactions:

    Oxidation: N-(sec-butyl)-N’-[1-(4-methylphenyl)propyl]urea can undergo oxidation reactions, particularly at the secondary butyl group, leading to the formation of corresponding ketones or alcohols.

    Reduction: Reduction of the urea moiety can yield amines, although this reaction is less common.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea nitrogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Ketones or alcohols derived from the secondary butyl group.

    Reduction: Amines derived from the reduction of the urea moiety.

    Substitution: Various substituted ureas depending on the nucleophile used.

Scientific Research Applications

N-(sec-butyl)-N’-[1-(4-methylphenyl)propyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-N’-[1-(4-methylphenyl)propyl]urea depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule, thereby modulating its activity.

Comparison with Similar Compounds

    N-(sec-butyl)-N’-phenylurea: Lacks the 1-(4-methylphenyl)propyl group, making it less bulky and potentially less selective in its interactions.

    N-(tert-butyl)-N’-[1-(4-methylphenyl)propyl]urea: Features a tertiary butyl group instead of a secondary butyl group, which can affect its steric properties and reactivity.

    N-(sec-butyl)-N’-[1-(4-chlorophenyl)propyl]urea: Contains a chlorine atom on the phenyl ring, which can influence its electronic properties and reactivity.

Uniqueness: N-(sec-butyl)-N’-[1-(4-methylphenyl)propyl]urea is unique due to the presence of both a secondary butyl group and a 1-(4-methylphenyl)propyl group

Properties

IUPAC Name

1-butan-2-yl-3-[1-(4-methylphenyl)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-5-12(4)16-15(18)17-14(6-2)13-9-7-11(3)8-10-13/h7-10,12,14H,5-6H2,1-4H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKERBRRKMUOBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC(CC)C1=CC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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